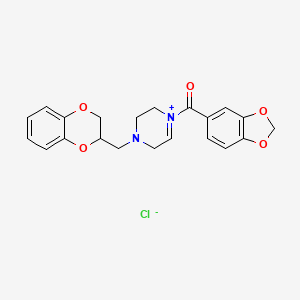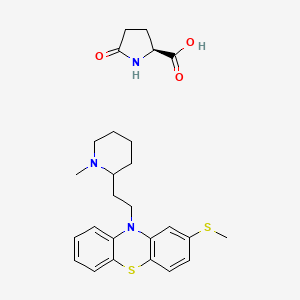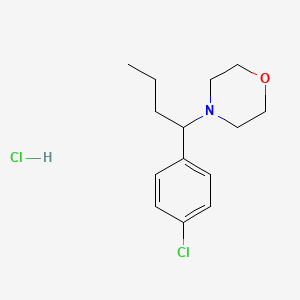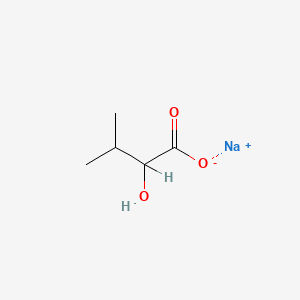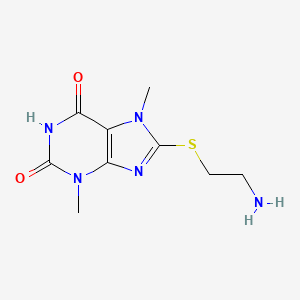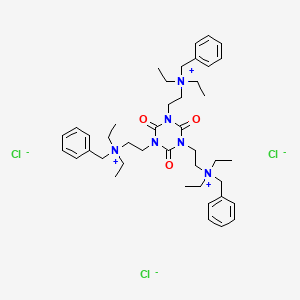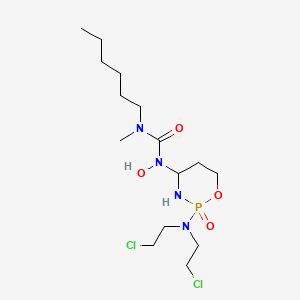
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-hexyl-N-hydroxy-N'-methyl-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-ヘキシル-N-ヒドロキシ-N’-メチル-、P-オキシドは、化学、生物学、医学など、さまざまな分野で重要な用途を持つ複雑な有機化合物です。この化合物は、尿素部分、ビス(2-クロロエチル)アミノ基、およびテトラヒドロ-2H-1,3,2-オキサザホスホリン環を含む独自の構造で知られています。これらの官能基の存在は、その多様な化学反応性と生物活性に貢献しています。
準備方法
合成経路と反応条件
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-ヘキシル-N-ヒドロキシ-N’-メチル-、P-オキシドの合成は通常、容易に入手可能な前駆体から始めて、複数のステップを必要とします。重要なステップには、テトラヒドロ-2H-1,3,2-オキサザホスホリン環の形成、続いてビス(2-クロロエチル)アミノ基と尿素部分の導入が含まれます。反応条件は、最終生成物の高い収率と純度を確保するために、しばしば制御された温度、特定の溶媒、および触媒を必要とします。
工業生産方法
工業設定では、この化合物の生産には、大規模なバッチまたは連続プロセスが含まれる場合があります。自動反応器と反応パラメーターの正確な制御は、一貫した品質と効率を実現するために不可欠です。最終生成物の精製は、通常、結晶化、蒸留、またはクロマトグラフィーなどの技術を使用して行われます。
化学反応の分析
反応の種類
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-ヘキシル-N-ヒドロキシ-N’-メチル-、P-オキシドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、官能基を修飾し、還元された誘導体の形成につながる可能性があります。
置換: ビス(2-クロロエチル)アミノ基は、求核置換反応を起こし、新しい化合物の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および求核剤(例:アミン)が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はさまざまな酸化物を生成する可能性があり、置換反応はさまざまな置換誘導体を生成する可能性があります。
科学研究の用途
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-ヘキシル-N-ヒドロキシ-N’-メチル-、P-オキシドは、科学研究で数多くの用途があります。
化学: 有機合成における試薬として、および他の複雑な分子の調製のための前駆体として使用されます。
生物学: この化合物は、細胞プロセスに対する影響や生体分子との相互作用など、その潜在的な生物活性について研究されています。
医学: 研究では、薬物開発における使用や化学療法薬としての使用など、その潜在的な治療用途を探求しています。
産業: この化合物は、新しい材料の開発やさまざまな工業用化学物質の生産における中間体として使用されています。
科学的研究の応用
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a chemotherapeutic agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-ヘキシル-N-ヒドロキシ-N’-メチル-、P-オキシドの作用機序には、特定の分子標的および経路との相互作用が含まれます。ビス(2-クロロエチル)アミノ基は、DNAをアルキル化し、DNA複製と転写を阻害する架橋を形成することが知られています。この作用は、特に化学療法薬としての潜在的な用途において関連しており、そこで急速に増殖する癌細胞を死滅させることができます。
類似の化合物との比較
類似の化合物
シクロホスファミド: 類似のビス(2-クロロエチル)アミノ基を持つよく知られた化学療法薬。
イフォスファミド: 問題の化合物と構造的に類似している別の化学療法薬。
メルファラン: ビス(2-クロロエチル)アミノ基を含み、癌の治療に使用されています。
独自性
尿素、N-(2-(ビス(2-クロロエチル)アミノ)テトラヒドロ-2H-1,3,2-オキサザホスホリン-4-イル)-N’-ヘキシル-N-ヒドロキシ-N’-メチル-、P-オキシドは、官能基の特定の組み合わせとその多様な化学反応性と生物活性に対する可能性により、ユニークです。その構造は、生体分子との標的相互作用を可能にし、研究と治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Ifosfamide: Another chemotherapeutic agent with structural similarities to the compound .
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Uniqueness
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for targeted interactions with biomolecules, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
97139-51-0 |
|---|---|
分子式 |
C15H31Cl2N4O4P |
分子量 |
433.3 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-hexyl-1-hydroxy-3-methylurea |
InChI |
InChI=1S/C15H31Cl2N4O4P/c1-3-4-5-6-10-19(2)15(22)21(23)14-7-13-25-26(24,18-14)20(11-8-16)12-9-17/h14,23H,3-13H2,1-2H3,(H,18,24) |
InChIキー |
CDJOCLAQLHCSKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(C)C(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







